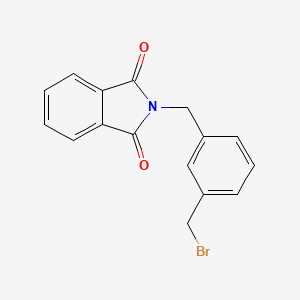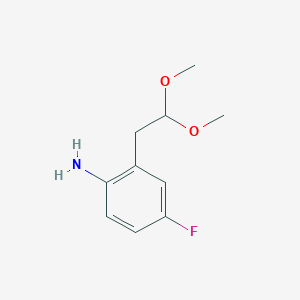
2-(2,2-Dimethoxyethyl)-4-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethoxyethyl)-4-fluoroaniline is an organic compound characterized by the presence of a dimethoxyethyl group and a fluorine atom attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethoxyethyl)-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with 2,2-dimethoxyethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethoxyethyl)-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(2,2-Dimethoxyethyl)-4-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2,2-Dimethoxyethyl)-4-fluoroaniline exerts its effects involves interactions with specific molecular targets. The dimethoxyethyl group and fluorine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dimethoxyethyl)benzene
- 2-(2,2-Dimethoxyethyl)phenyl isocyanide
- 2-(2,2-Dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole
Uniqueness
2-(2,2-Dimethoxyethyl)-4-fluoroaniline is unique due to the presence of both a dimethoxyethyl group and a fluorine atom on the aniline ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets, making it valuable for various applications.
Properties
IUPAC Name |
2-(2,2-dimethoxyethyl)-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-13-10(14-2)6-7-5-8(11)3-4-9(7)12/h3-5,10H,6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAPKZNZAQIGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=C(C=CC(=C1)F)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-[2-Methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanoyl]oxy-2,2-bis[[2-methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanoyl]oxymethyl]propyl] 2-methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanoate](/img/structure/B8019120.png)
![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonate;tetraethylazanium](/img/structure/B8019126.png)
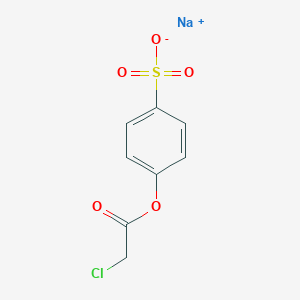
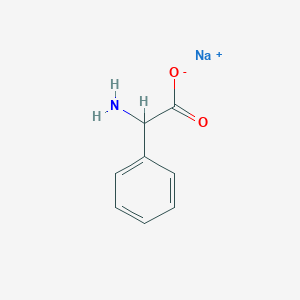
![disodium;2-[4-[(E)-[(4-sulfonatophenyl)hydrazinylidene]methyl]phenoxy]acetate](/img/structure/B8019166.png)
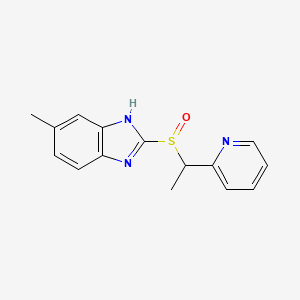
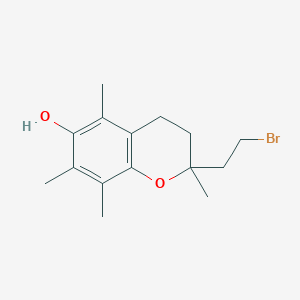
![(11Ar)-8,9-dimethoxy-2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizin-2-amine](/img/structure/B8019185.png)
![1-[3-(tert-Butyldimethylsilanyloxy)phenyl]propan-1-one](/img/structure/B8019191.png)
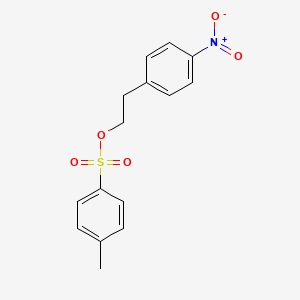
![2-[4-[2-(benzylamino)ethoxy]phenyl]-N-methylacetamide](/img/structure/B8019203.png)
![ethyl 2-[(2E)-2-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydrazinyl]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B8019208.png)
![5-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]benzene-1,3-dicarboxylic acid](/img/structure/B8019213.png)
